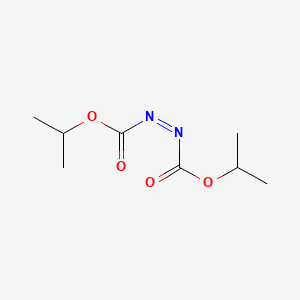
(Z)-Diisopropyldiazene-1,2-dicarboxylate
Overview
Description
Propan-2-yl (NZ)-N-propan-2-yloxycarbonyliminocarbamate is a chemical compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Diisopropyldiazene-1,2-dicarboxylate typically involves multiple steps, including the preparation of intermediate compounds. One common method involves the reaction of propan-2-ylamine with carbonyl compounds under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, allowing for the production of significant quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (NZ)-N-propan-2-yloxycarbonyliminocarbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions of (Z)-Diisopropyldiazene-1,2-dicarboxylate often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may require the presence of a catalyst .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carbonyl compounds, while substitution reactions may yield various substituted derivatives .
Scientific Research Applications
Propan-2-yl (NZ)-N-propan-2-yloxycarbonyliminocarbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals
Mechanism of Action
The mechanism of action of (Z)-Diisopropyldiazene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl (NZ)-N-propan-2-yloxycarbonyliminocarbamate can be compared with other similar compounds, such as:
- Propan-2-yl (NZ)-N-(1-aminoethylidene)carbamate
- Propan-2-yl (NZ)-N-(2,2-dimethyl-1-morpholin-4-ylpropylidene)carbamate
Uniqueness
The uniqueness of (Z)-Diisopropyldiazene-1,2-dicarboxylate lies in its specific structure and functional groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2152653-55-7 |
|---|---|
Molecular Formula |
C8H14N2O4 |
Molecular Weight |
202.21 |
IUPAC Name |
propan-2-yl (NZ)-N-propan-2-yloxycarbonyliminocarbamate |
InChI |
InChI=1S/C8H14N2O4/c1-5(2)13-7(11)9-10-8(12)14-6(3)4/h5-6H,1-4H3/b10-9- |
InChI Key |
VVWRJUBEIPHGQF-KTKRTIGZSA-N |
SMILES |
CC(C)OC(=O)N=NC(=O)OC(C)C |
Isomeric SMILES |
CC(C)OC(=O)/N=N\C(=O)OC(C)C |
Canonical SMILES |
CC(C)OC(=O)N=NC(=O)OC(C)C |
Key on ui other cas no. |
2446-83-5 |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














